{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine
Description
Properties
IUPAC Name |
[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-6-4-3-5-13(14)11-15/h3-6H,2,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKAVVIOVVXKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926226-18-8 | |
| Record name | {2-[(4-ethylpiperazin-1-yl)methyl]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine typically involves the reaction of 4-ethylpiperazine with a suitable benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or chloroform . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and purification systems to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major products are typically oxidized derivatives of the phenyl ring.
Reduction: The major products are reduced forms of the piperazine ring.
Substitution: The major products are substituted derivatives of the piperazine ring.
Scientific Research Applications
Oncology
Research indicates that compounds similar to {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine exhibit significant biological activities against cancer. Specifically, derivatives containing piperazine moieties have been identified as potent inhibitors of various kinases involved in cancer progression, such as FLT3 and BCR-ABL kinases. These kinases play crucial roles in cell signaling pathways associated with proliferation and survival of cancer cells, suggesting that this compound may have efficacy against certain cancer types by modulating these pathways.
Neuropharmacology
The structural features of compounds like This compound also point towards potential applications in neuropharmacology. Interaction studies have shown that similar compounds can effectively bind to various receptors and enzymes in the central nervous system, which may influence neurological conditions.
Case Study 1: Kinase Inhibition
A study focused on piperazine derivatives demonstrated their ability to inhibit FLT3 and BCR-ABL kinases effectively, leading to reduced cell proliferation in leukemia models. The unique substitution patterns on the piperazine ring were found to significantly impact the potency of these inhibitors .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of related compounds in models of neurodegenerative diseases. These studies highlighted the ability of certain derivatives to modulate neurotransmitter levels, suggesting a potential therapeutic role for This compound in treating conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Piperazine Substituent Variations
Variations in the piperazine substituent significantly alter physicochemical and biological properties:
Key Insights :
Aromatic Core Modifications
Structural changes to the benzylamine core impact electronic properties and bioactivity:
Key Insights :
Positional Isomerism
The position of the piperazine-methyl group on the aromatic ring influences steric and electronic effects:
Key Insights :
Functional Group Replacements
Alternative functional groups modulate polarity and stability:
Key Insights :
- Carbonyl Linker : Introduces hydrogen-bond acceptor sites but may reduce CNS penetration due to higher polarity .
Biological Activity
The compound {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, characterized by its unique phenylpiperazine structure, has garnered attention in various fields of medicinal chemistry due to its biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is defined by the following structural formula:
This compound features a central phenyl group connected to a methanamine moiety, which is further substituted by a 4-ethylpiperazine group. This structural configuration is significant for its interaction with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. The phenylpiperazine moiety facilitates binding to these receptors, modulating neurotransmission pathways which can lead to various pharmacological effects, including:
- Anticonvulsant Activity : Studies have shown that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, related compounds have been evaluated for their efficacy in animal models of epilepsy, showing significant protective effects in the maximal electroshock (MES) test .
- Anticancer Potential : Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The interaction with vascular endothelial growth factor receptor 2 (VEGFR-2) has been highlighted as a mechanism for inhibiting tumor growth .
Table 1: Summary of Biological Activities
Case Studies
- Anticonvulsant Activity : A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, showing that certain compounds provided significant anticonvulsant protection in MES tests. Notably, compounds with higher lipophilicity exhibited delayed yet prolonged anticonvulsant effects .
- Anticancer Research : In vitro studies targeting VEGFR-2 demonstrated that certain derivatives exhibited potent inhibitory activity against human tumor cell lines. Compounds were assessed for their IC50 values, revealing promising results that suggest potential as therapeutic agents in cancer treatment .
- Mannich Base Derivatives : Research on Mannich bases containing piperazine structures indicated reduced cytotoxicity towards cancer cells while maintaining other biological activities such as antibacterial and antifungal properties. This highlights the versatility and therapeutic potential of piperazine derivatives in drug design .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, and how can reaction conditions be optimized for purity and yield?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 4-ethylpiperazine with a benzaldehyde derivative followed by reduction using NaBH or catalytic hydrogenation. Optimization includes controlling temperature (50–80°C), solvent choice (e.g., dichloromethane or ethanol), and stoichiometric ratios to minimize by-products like unreacted intermediates or over-alkylated species .
- Purity Enhancement : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assigns protons and carbons in the piperazine ring (δ 2.3–2.7 ppm for N-CH) and benzylamine moiety (δ 3.8–4.2 ppm for CHNH) .
- FTIR : Confirms NH stretching (3300–3500 cm) and C-N vibrations (1250–1350 cm).
- Mass Spectrometry : ESI-MS identifies the molecular ion peak (m/z ~233.3 for [M+H]) and fragments like [CHCHNH] .
Q. What are the common impurities encountered during synthesis, and how are they identified?
- By-Products : Over-alkylation products (e.g., di-substituted piperazine) or oxidation of the amine group.
- Detection : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves impurities. GC-MS identifies volatile by-products like residual solvents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?
- Methodology : Synthesize analogs with variations in the piperazine ring (e.g., 4-methyl, 4-cyclopropyl) or benzylamine substituents. Test antimicrobial activity via broth microdilution (MIC assays) or enzyme inhibition (e.g., kinase assays). For example, replacing ethyl with morpholine-sulfonyl groups enhances antimicrobial potency .
- Data Analysis : Use IC/MIC values and molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with target binding .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Case Study : Discrepancies in IC values may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols: use consistent cell lines (e.g., HEK293 for receptor studies), control buffer systems, and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. How can computational models predict the compound’s binding affinity to neurological targets?
- Approach : Perform molecular dynamics simulations (GROMACS) to assess interactions with dopamine D or serotonin receptors. Parameterize force fields (CHARMM36) using DFT-calculated partial charges. Validate with experimental K values from radioligand binding assays .
Q. What in vitro assays are suitable for evaluating its antimicrobial potential?
- Assays :
- Bacterial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Fungal : Disk diffusion against C. albicans.
- Mechanistic : β-lactamase inhibition assays or time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modifications?
- Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility. Replace ethyl with trifluoromethyl to reduce CYP450-mediated metabolism.
- Testing :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Metabolism : Liver microsome assays (human/rat) to measure t .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
